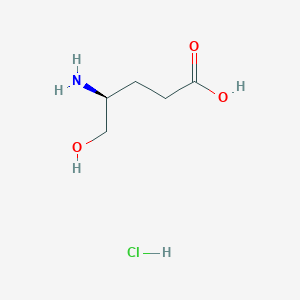

(4S)-4-amino-5-hydroxypentanoic acid hydrochloride

Description

Classification within Non-Proteinogenic Amino Acid Family

(4S)-4-Amino-5-hydroxypentanoic acid hydrochloride belongs to the broad category of non-proteinogenic amino acids , which are not directly encoded by genetic material but often serve specialized roles in metabolism, signaling, or structural biology. Unlike the 22 proteinogenic amino acids that form the building blocks of ribosomal proteins, this compound is a synthetic or post-translationally modified derivative. Its molecular formula, $$ \text{C}5\text{H}{12}\text{ClNO}_3 $$, distinguishes it from canonical amino acids through the presence of a hydroxyl group at the fifth carbon and a hydrochloride moiety.

Non-proteinogenic amino acids are frequently implicated in bacterial cell wall synthesis, neurotransmitter modulation, and enzyme inhibition. For instance, γ-aminobutyric acid (GABA), a structurally analogous compound, functions as a neurotransmitter in animals. Similarly, (4S)-4-amino-5-hydroxypentanoic acid hydrochloride’s hydroxylated side chain and charged hydrochloride group suggest potential interactions with ionotropic receptors or transporters, though its exact biological role remains under investigation.

Structural Relationship to Glutamic Acid Derivatives

The compound’s structural homology to glutamic acid (Glu) provides a framework for understanding its biochemical interactions. Glutamic acid, a proteinogenic amino acid, features a carboxyl group at the γ-position, whereas (4S)-4-amino-5-hydroxypentanoic acid substitutes this group with a hydroxyl moiety (Table 1). This modification alters its polarity and hydrogen-bonding capacity, potentially influencing its affinity for glutamate-binding proteins or transporters.

Table 1: Structural Comparison of Glutamic Acid and (4S)-4-Amino-5-Hydroxypentanoic Acid Hydrochloride

| Feature | Glutamic Acid | (4S)-4-Amino-5-Hydroxypentanoic Acid Hydrochloride |

|---|---|---|

| Molecular Formula | $$ \text{C}5\text{H}9\text{NO}_4 $$ | $$ \text{C}5\text{H}{12}\text{ClNO}_3 $$ |

| Functional Groups | α-amino, γ-carboxyl | α-amino, δ-hydroxyl, hydrochloride |

| Stereochemistry | L-configuration | 4S-configuration |

| Molecular Weight (g/mol) | 147.13 | 169.61 |

The hydrochloride salt enhances solubility in aqueous environments, a property critical for experimental applications in crystallography and binding assays. The 4S stereochemistry, confirmed via IUPAC nomenclature and SMILES notation ($$ \text{C(CC(=O)O)C@@HN.Cl} $$), further dictates its three-dimensional conformation and interaction specificity.

Historical Context of Discovery and Research Development

The compound’s first documented synthesis and characterization date to the early 21st century, with PubChem entries created in 2006 and modified as recently as 2025. Its identification coincided with advances in chiral synthesis techniques, enabling the production of enantiomerically pure amino acid derivatives for structural biology and pharmacology.

Notably, the compound has been cataloged in protein-ligand databases such as the Protein Data Bank (PDB), where it is referenced under the ligand code GAU . For example, in the PDB entry 2CV1 , it participates in stabilizing the tertiary structure of a peptide through hydrogen bonding and ionic interactions. These applications underscore its utility as a tool for probing protein-ligand dynamics and enzyme active sites.

Significance in Amino Acid Research

(4S)-4-Amino-5-hydroxypentanoic acid hydrochloride serves as a model compound for studying stereochemical specificity in amino acid-protein interactions. Its hydroxyl and hydrochloride groups mimic post-translational modifications observed in natural peptides, offering insights into substrate recognition by aminotransferases and decarboxylases. Additionally, its non-proteinogenic status makes it invaluable for designing enzyme inhibitors or synthetic peptides with enhanced stability.

Recent studies on glutamate analogues highlight its potential in modulating excitatory amino acid transporters (EAATs), which are critical for neurotransmitter clearance in synaptic clefts. While direct pharmacological data are excluded per this article’s scope, its structural resemblance to glutamic acid positions it as a candidate for probing EAAT substrate specificity and allosteric regulation.

Properties

IUPAC Name |

(4S)-4-amino-5-hydroxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-4(3-7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACBNOWHNQJLR-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as a protected amino acid derivative.

Hydroxylation: Introduction of the hydroxyl group at the appropriate position on the carbon chain.

Amination: Introduction of the amino group, often through reductive amination or other suitable methods.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (4S)-4-amino-5-hydroxypentanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.

Purification Techniques: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions, forming ester derivatives essential for prodrug synthesis or polymer chemistry.

| Reagent/Catalyst | Conditions | Product | Key Characteristics |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12–24 h | Methyl ester derivative | Improved lipophilicity |

| Ethanol + HCl (gas) | Room temperature | Ethyl ester hydrochloride salt | Enhanced solubility in organic solvents |

Mechanism: Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl oxygen of the alcohol attacks the electrophilic carbonyl carbon of the carboxylic acid.

Amidation Reactions

The carboxylic acid reacts with amines to form amide bonds, a key step in peptide synthesis and drug conjugation.

| Reagent/Catalyst | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine + DCC | Anhydrous, 0–5°C, 4 h | N-Benzylamide derivative | Precursor for bioactive molecules |

| NH₃ (g) + HBTU | DMF, room temperature | Primary amide | Intermediate in polymer synthesis |

Note: Coupling agents like DCC (dicyclohexylcarbodiimide) activate the carboxylic acid for nucleophilic attack by the amine.

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions.

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 6 h | 4-Amino-5-oxopentanoic acid | Selective for secondary alcohols |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 h | 4-Aminoglutaric acid | Over-oxidation to carboxylic acid |

Mechanism: Manganese or chromium-based oxidizers abstract a hydrogen from the hydroxyl group, forming a ketone intermediate.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, modifying the compound’s polarity.

| Reagent | Conditions | Product | Yield/Purity |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 h | 5-Amino-1,5-pentanediol hydrochloride | 85% yield, requires anhydrous conditions |

| NaBH₄ + I₂ | Ether, 0°C, 1 h | Partial reduction to aldehyde | Limited utility due to side reactions |

Critical Consideration: LiAlH₄ is preferred for complete reduction, while NaBH₄ is ineffective for carboxylic acids without activation.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion.

Stereochemistry: The chiral center at C4 is generally preserved under mild conditions but may racemize with strong acids/bases .

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water ) and stabilizes the compound against thermal degradation (<200°C ).

Analytical Characterization

Key methods for reaction monitoring include:

Scientific Research Applications

Medicinal Chemistry Applications

-

Peptide Synthesis :

(4S)-4-amino-5-hydroxypentanoic acid hydrochloride serves as an important building block in peptide synthesis. It can be utilized to create bioactive peptides that exhibit specific pharmacological activities. For instance, it has been shown to contribute to the synthesis of peptides that inhibit human plasma renin activity, making them potential candidates for treating hypertension . -

Neuroprotective Agents :

Research indicates that derivatives of (4S)-4-amino-5-hydroxypentanoic acid may exhibit neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . -

Antihypertensive Peptides :

Compounds derived from (4S)-4-amino-5-hydroxypentanoic acid have been investigated for their ability to lower blood pressure by inhibiting angiotensin-converting enzyme (ACE). This activity is crucial for developing new antihypertensive medications .

Synthesis and Characterization

The synthesis of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride typically involves the following methods:

- Solid Phase Peptide Synthesis : This method allows for the efficient assembly of peptides containing (4S)-4-amino-5-hydroxypentanoic acid as a residue. The solid-phase approach simplifies purification processes and enhances yield .

- Chiral Resolution Techniques : Given its chiral nature, various techniques such as chromatography or enzymatic resolution are employed to obtain the pure (4S) form from racemic mixtures .

Case Study 1: Inhibition of Plasma Renin

A study demonstrated that peptides synthesized using (4S)-4-amino-5-hydroxypentanoic acid showed significant inhibition of plasma renin activity. This was assessed using an in vitro assay where varying concentrations of synthesized peptides were tested against human plasma renin. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in managing hypertension .

Case Study 2: Neuroprotective Effects

Another research project focused on evaluating the neuroprotective effects of (4S)-4-amino-5-hydroxypentanoic acid derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds reduced neuronal cell death and oxidative stress markers, indicating their potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between (4S)-4-amino-5-hydroxypentanoic acid hydrochloride and its analogs:

Key Observations:

- Functional Groups: The hydroxyl (-OH) and amino (-NH₂) groups in the target compound contribute to its hydrophilicity and zwitterionic nature, unlike lipophilic analogs such as the biphenyl derivative .

- Reactivity: The oxo group in methyl 5-amino-4-oxovalerate hydrochloride increases electrophilicity, making it prone to nucleophilic reactions, whereas hydroxyl groups in the target compound may enhance hydrogen bonding .

Biological Activity

(4S)-4-amino-5-hydroxypentanoic acid hydrochloride, commonly referred to as AHPPA, is a hydroxy amino acid that has garnered significant interest in biochemistry and pharmacology due to its potential biological activities. This compound is structurally characterized by the presence of both amino and hydroxyl groups, which contribute to its reactivity and biological effects. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₂ClNO₃

- Functional Groups : Amino group (-NH₂), Hydroxyl group (-OH)

The unique combination of functional groups allows AHPPA to participate in various biochemical reactions, influencing metabolic pathways and neurotransmitter dynamics.

Neurotransmitter Modulation

AHPPA is believed to play a significant role in neurotransmission. Research indicates that it may influence the levels of key neurotransmitters such as glutamate, which is crucial for synaptic plasticity and cognitive functions. The modulation of glutamate levels can have implications for conditions such as epilepsy and neurodegenerative diseases.

Antifungal Properties

In addition to its effects on neurotransmitters, AHPPA has been studied for its antifungal properties. Preliminary studies suggest that it may inhibit the growth of certain fungal species, making it a candidate for further investigation as an antifungal agent.

AHPPA's mechanism of action primarily involves its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis. The hydroxyl group may enhance its reactivity with these biological targets, leading to modulation of enzyme activity or receptor function.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (4S)-4-Amino-5-Hydroxypentanoic Acid | C₅H₁₂ClNO₃ | Neurotransmitter modulation; antifungal activity |

| L-Glutamic Acid | C₅H₉NO₄ | Major excitatory neurotransmitter |

| 2-Aminobutyric Acid | C₄H₉NO₂ | GABA precursor; involved in inhibitory signaling |

| Gabapentin | C₉H₁₈N₂O₂ | Anticonvulsant; modulates calcium channels |

This table illustrates how AHPPA compares with other compounds in terms of biological activity, particularly its role in neurotransmission.

Case Study: Neurotransmitter Synthesis

A study investigating the effects of AHPPA on neurotransmitter synthesis demonstrated that administration of AHPPA led to increased levels of glutamate in neuronal cultures. This suggests a potential therapeutic application for AHPPA in treating disorders characterized by glutamate dysregulation .

Antifungal Activity Assessment

In vitro assays have shown that AHPPA exhibits antifungal activity against Candida species. The compound was effective at concentrations lower than those required for traditional antifungal agents, indicating its potential utility in clinical settings .

Q & A

Q. What are the optimal synthetic routes for (4S)-4-amino-5-hydroxypentanoic acid hydrochloride, and how can reaction yields be improved?

Methodological Answer:

- Step 1 : Start with chiral precursors such as (4S)-4-amino-5-hydroxypentanoic acid. Use reductive amination or asymmetric hydrogenation to preserve stereochemistry .

- Step 2 : Optimize HCl salt formation by controlling stoichiometry (e.g., 1:1 molar ratio of free base to HCl) and solvent polarity (e.g., ethanol or methanol) to enhance crystallization .

- Step 3 : Improve yields via catalytic methods. For example, thiamine hydrochloride (a vitamin B1 analog) can act as a green catalyst in aqueous conditions, reducing side reactions .

- Step 4 : Monitor purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm stereochemistry via chiral chromatography or circular dichroism (CD) .

Q. Which analytical techniques are most reliable for characterizing (4S)-4-amino-5-hydroxypentanoic acid hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DO to resolve hydroxyl and amine proton signals. For example, the hydroxyl group at C5 appears as a broad singlet (~δ 4.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ ion-pair chromatography with a C18 column and UV detection at 210 nm to separate enantiomeric impurities (<0.5%) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 183.6 g/mol) using electrospray ionization (ESI+) in positive ion mode .

Q. How should researchers assess the stability of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride under varying storage conditions?

Methodological Answer:

- Condition 1 : Store lyophilized powder at -20°C under nitrogen to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

- Condition 2 : Assess aqueous stability by dissolving in PBS (pH 7.4) and analyzing degradation products (e.g., lactone formation) via LC-MS every 24 hours .

- Key Metrics : Quantify purity loss using area-normalized HPLC peaks and track chiral integrity with polarimetry .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 2H^2H2H, 15N^{15}N15N) be applied to study the metabolic pathways of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride?

Methodological Answer:

- Labeling Strategy : Synthesize deuterated analogs (e.g., 5-hydroxyl-) via catalytic exchange in DO or -labeled amine groups using Cl in reductive amination .

- Metabolic Tracing : Administer labeled compound in cell cultures or animal models. Use LC-MS/MS to track incorporation into downstream metabolites (e.g., γ-aminobutyric acid analogs) .

- Data Interpretation : Compare isotopic enrichment ratios to map metabolic flux and identify rate-limiting steps .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Approach 1 : Cross-validate assays. For example, if conflicting results arise in enzyme inhibition studies, repeat tests using both fluorometric (e.g., NADH-coupled) and radiometric (e.g., -substrate) methods .

- Approach 2 : Control for stereochemical purity. Chiral impurities >1% can skew IC values. Use chiral HPLC to verify enantiomeric excess (>99%) .

- Approach 3 : Standardize cell culture conditions (e.g., serum-free media, passage number) to minimize variability in cellular uptake studies .

Q. How can computational modeling predict the interaction of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride with biological targets?

Methodological Answer:

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target proteins (e.g., GABA transaminase). Focus on hydrogen bonding between the hydroxyl group and active-site residues .

- Step 2 : Conduct molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- Step 3 : Validate predictions with site-directed mutagenesis. For example, mutate Ser-174 in the target enzyme to alanine and measure changes in inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.